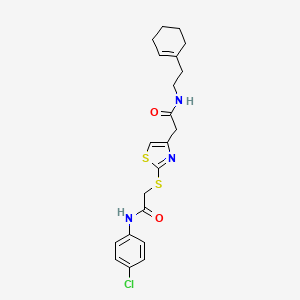

![molecular formula C22H16ClN3O5 B2831430 8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034506-24-4](/img/structure/B2831430.png)

8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a dipyridopyrimidinone moiety (a type of pyrimidine, which is a six-membered ring with two nitrogen atoms), and a carbonyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The chromene and dipyridopyrimidinone rings are likely to contribute to the rigidity of the molecule, while the carbonyl group could be involved in various interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and overall charge would all influence its properties .Scientific Research Applications

Antimicrobial Activity

The compound’s antimicrobial properties have been investigated. Researchers synthesized coumarin-chromene hybrids from 8-aryl-4-methyl-8,9-dihydropyrano[2,3-f]chromene-2,10-diones using the Vilsmeier-Haack reagent. Among the tested compounds, those with methoxy-substituted pyranochromenones displayed the most promising antimicrobial profile .

Cytotoxicity Evaluation

Semi-synthetic derivatives of this compound were evaluated for in vitro cytotoxicity against six carcinoma cell lines. Interestingly, most derivatives exhibited higher cytotoxicity than the parent compound .

Organic Synthesis Building Blocks

Organoboron compounds, including those derived from this compound, are valuable building blocks in organic synthesis. The protodeboronation of pinacol boronic esters, a catalytic process, has been applied to related structures, demonstrating their utility in synthetic chemistry .

Other Potential Applications

While the literature primarily focuses on the areas mentioned above, further investigations may reveal additional applications. Researchers continue to explore the compound’s pharmacological, chemical, and biological properties.

Safety and Hazards

Future Directions

properties

IUPAC Name |

13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O5/c1-30-17-4-2-3-12-9-14(22(29)31-19(12)17)20(27)25-8-7-16-15(11-25)21(28)26-10-13(23)5-6-18(26)24-16/h2-6,9-10H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSWDSMPNJLGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2831347.png)

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride](/img/structure/B2831349.png)

![Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2831351.png)

![11-Methyl-4-octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2831353.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2831354.png)

amine hydrochloride](/img/structure/B2831359.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2831362.png)

![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2831367.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2831368.png)

![2-(4-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2831370.png)